molecular formula C14H13NO3 B14054493 Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate

Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate

Cat. No.: B14054493
M. Wt: 243.26 g/mol
InChI Key: HVLZYKDDFGISRJ-UHFFFAOYSA-N
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Description

Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its unique structure, which includes a naphthalene ring fused to an isoxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of intermediate compounds with hydroxylamine hydrochloride in refluxing methanol can yield the desired isoxazole ring . Additionally, the use of catalysts such as Cu(I) or Ru(II) in (3 + 2) cycloaddition reactions is also prevalent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. The choice of catalysts and solvents is crucial to ensure the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxylate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 7-methyl-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxylate

InChI

InChI=1S/C14H13NO3/c1-8-3-5-10-9(7-8)4-6-11-12(14(16)17-2)15-18-13(10)11/h3,5,7H,4,6H2,1-2H3

InChI Key

HVLZYKDDFGISRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)OC

Origin of Product

United States

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